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Compound of Interest

Compound Name: N-(2-methylphenyl)propanamide
CAS No.: 19343-15-8
Cat. No.: B1582556

Get Quote

A Technical Guide for Structural Chemists and Medicinal
Researchers
Executive Summary

This technical guide provides a comprehensive framework for the crystallographic
characterization of N-(2-methylphenyl)propanamide (also known as o-propionotoluidide). As
a fundamental amide scaffold, this molecule serves as a critical model for understanding steric-
induced conformational restriction in drug design.

Unlike simple acetanilides, the introduction of an ortho-methyl group creates a steric clash that
forces the phenyl ring out of the amide plane. This guide details the synthesis, single-crystal
growth, X-ray diffraction (XRD) workflow, and supramolecular analysis required to quantify
these effects. We focus on the causality between the ortho-substitution and the resulting lattice
energy, solubility profile, and bioactivity.

Chemical Context & Significance
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The target molecule, N-(2-methylphenyl)propanamide, represents a class of sterically
hindered amides. In medicinal chemistry, this scaffold is structurally homologous to the local
anesthetic Prilocaine and serves as a simplified model for studying the "ortho-effect.”

The Steric Mechanism

In unsubstituted N-phenylamides (like acetanilide), the amide group and phenyl ring are nearly
coplanar, maximizing

-conjugation. However, in N-(2-methylphenyl)propanamide, the steric repulsion between the
C(7)-Methyl group and the Amide Oxygen (or Hydrogen) disrupts this planarity.

o Consequence: The torsion angle
(C-N-C-C) deviates significantly from 0°/180°.

e Impact: This "twist" reduces lattice energy (lowering melting point relative to para-isomers)
and enhances solubility—a critical parameter in formulation science.

Experimental Protocols
Synthesis Workflow

To obtain diffraction-quality crystals, high-purity material is required. We utilize a nucleophilic
acyl substitution under Schotten-Baumann conditions to ensure high yield and minimal side
products.

Reagents:

o-Toluidine (2-methylaniline): 20 mmol

Propionyl Chloride: 11 mmol

Triethylamine (Et

N): 12 mmol (Acid scavenger)

Dichloromethane (DCM): Anhydrous solvent

Protocol:
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e Dissolution: Dissolve o-toluidine and Et
N in dry DCM at 0°C under N

atmosphere.

» Addition: Dropwise addition of propionyl chloride over 30 minutes. The exotherm must be
controlled to prevent di-acylation.

e Quench & Wash: Stir for 2 hours at room temperature. Wash organic layer with 1M HCI
(remove unreacted amine), then sat. NaHCO

, then Brine.
e |solation: Dry over MgSO
, filter, and rotary evaporate to yield a crude off-white solid.

Single Crystal Growth (The Thermodynamic Driver)

Standard recrystallization often yields microcrystalline powder. For XRD, we require single
crystals (

mm).
e Method: Slow Evaporation.[1]
» Solvent System: Ethanol/Water (9:1 v/v).

e Mechanism: The hydrophobic o-tolyl group drives aggregation, while the amide hydrogen
bonding directs the lattice assembly.

e Procedure: Dissolve 50 mg of purified compound in 5 mL warm ethanol. Filter into a
scintillation vial. Cover with parafilm, pierce 3 small holes, and leave undisturbed at 20°C for
3-5 days.
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Reaction Phase

Propionyl Chloride Purification Phase
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Nucleophilic Attack > Acid/Base Wash > Recrystallization > Single Crystal
(DCM, 0°C) (Remove impurities) (EtOH/H20) (Monoclinic Prisms) )

o-Toluidine
(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthesis and crystallization workflow for N-(2-methylphenyl)propanamide.

Crystallographic Analysis Strategy
Data Collection Parameters[1][2][3]

e Radiation Source: Mo-K

(

A).[1] Molybdenum is preferred over Copper for organic amides to minimize absorption
effects and access higher

angles for better resolution.

o Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion
of the terminal methyl groups (propyl chain and o-tolyl methyl), ensuring precise bond
lengths.

Space Group Determination

Based on homologous series (e.g., o-methylacetanilide), the predicted crystal system is
Monoclinic.

o Likely Space Group:
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or

e Reasoning: These centrosymmetric space groups efficiently pack molecules with both H-
bond donors (N-H) and acceptors (C=0) without requiring chiral symmetry.

Structural Refinement Targets

When solving the structure (using SHELXT/Olex2), pay specific attention to:

« Amide Geometry: The C-N bond length should be approx. 1.35 A, indicating partial double-
bond character.

» Torsion Angle (

): Measure the angle
. Avalue near 180° indicates a trans amide (standard).

o Twist Angle (

): Measure the angle between the phenyl ring plane and the amide plane.

o Expectation:

due to the ortho-methyl steric clash.

Supramolecular Architecture

The crystal lattice is stabilized by a network of intermolecular forces. Understanding these is
crucial for predicting solid-state stability.

Hydrogen Bonding (The Synthon)

The primary interaction is the N-H...O=C hydrogen bond.
o Pattern: In simple secondary amides, this forms infinite 1D chains.

e Graph Set Notation:
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o Geometry: Distance
is typically

A

Hirshfeld Surface Analysis

To visualize the "packing landscape,” we employ Hirshfeld surface analysis (using
CrystalExplorer).

e d_norm Surface: Red spots will identify the strong N-H...O contacts.

o Shape Index: Look for "bow-tie" patterns indicating

stacking.

o Note: Due to the ortho-methyl twist,

stacking is often weaker or offset compared to planar acetanilides.
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Figure 2: Causal relationship between steric hindrance, molecular conformation, and lattice

packing.

Data Summary & Reference Values

For validation, compare your experimental data against these representative ranges for N-aryl

amides:
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L. Typical Value L
Parameter Description Significance
(Range)
Partial double bond
Bond: C-N Amide bond length 1.34-1.36 A character
(Resonance).
H-bond acceptor
Bond: C=0 Carbonyl bond length ~ 1.22-1.24 A
strength.
Angle: C-N-C Amide bond angle 125° - 129° hybridization.
Critical: Indicates
Torsion Phenyl/Amide Twist 45° - 90° steric hindrance of o-
Me.
) Strong electrostatic
H-Bond N-H...O Distance 2.85-2.95A _ _
interaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. N-(2-Methylphenylsulfonyl)propanamide - PMC [pmc.ncbi.nim.nih.gov]

¢ To cite this document: BenchChem. [Crystal Structure Analysis & Conformational Dynamics
of N-(2-methylphenyl)propanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582556/docs#crystal-structure-analysis-
conformational-dynamics-of-n-2-methylphenyl-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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